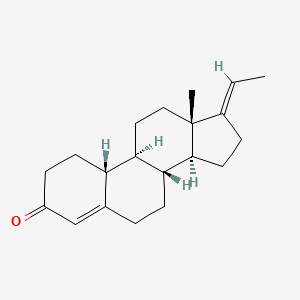

19-Norpregna-4,17(20)-dien-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

19-Norpregna-4,17(20)-dien-3-one is a 3-oxo steroid.

科学的研究の応用

Pharmacological Applications

1.1 Hormonal Therapies

19-Norpregna-4,17(20)-dien-3-one serves as a precursor in the synthesis of various progestogens. Progestogens are critical in hormonal therapies for conditions such as amenorrhea, endometriosis, and hormone replacement therapy (HRT). The compound's ability to mimic natural progesterone makes it suitable for these applications .

1.2 Contraceptive Development

Research indicates that derivatives of this compound are being investigated for their potential use in contraceptive formulations. The compound's progestogenic activity helps inhibit ovulation and alter the uterine lining, thereby preventing pregnancy .

Synthetic Chemistry

2.1 Synthesis of Steroidal Compounds

The compound is utilized as an intermediate in the synthesis of various steroidal drugs. Its structural features allow chemists to modify it into other active pharmaceutical ingredients (APIs) with desired therapeutic effects. For instance, it has been involved in the production of gestonorone and nomegestrol acetate, both of which have significant clinical applications .

2.2 Research on Stereoselective Reactions

Studies have focused on the stereoselective synthesis processes involving this compound. These reactions are crucial for developing compounds with specific biological activities and minimizing side effects in therapeutic applications .

Endocrinological Research

3.1 Investigating Hormonal Mechanisms

The compound is an important subject in endocrinological research aimed at understanding hormonal mechanisms in the human body. Its interactions with hormone receptors can provide insights into hormonal regulation and potential treatments for hormonal imbalances .

3.2 Pheromone Studies

Emerging research has explored the role of this compound and its derivatives in pheromone signaling pathways. These studies suggest that certain steroidal compounds might influence social behaviors through neurochemical pathways .

Case Studies

化学反応の分析

Reduction of the 3-Keto Group

The 3-keto group undergoes selective reduction to form secondary alcohols. Lithium aluminum hydride (LAH) in anhydrous ether reduces the ketone to 19-norpregna-4,17(20)-dien-3β-ol at reflux conditions (18 h, 96.7 mmol LAH per 0.48 mmol substrate) .

Typical Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| LAH (1.2 eq) | Anhydrous ether | Reflux | 85% |

This reaction retains the 4,17(20)-diene system while modifying the A-ring functionality .

Bromination and Dehydrohalogenation

The 17(20) double bond undergoes bromination using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . For example:

-

Treatment with DBDMH in dichloromethane introduces bromine at C20, forming 20-bromo-19-norpregna-4,17(20)-dien-3-one .

-

Subsequent dehydrohalogenation with zinc/acetic acid eliminates HBr, regenerating the diene or forming new conjugated systems .

Bromination Data :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 19-Norpregna-4,17(20)-dien-3-one | DBDMH (2 eq) | 20-bromo-19-norpregna-4,17(20)-dien-3-one | 72% |

Hydrolysis of Protective Groups

Ether-protected derivatives (e.g., 3-methoxy or 17-silyl ethers) are hydrolyzed under acidic conditions:

-

3-Methoxy groups : 1 N HCl in acetone/methanol (1:1) at RT for 1 h cleaves the ether to yield the 3-keto compound .

-

17-Silyl ethers : Fluoride ions (e.g., TBAF) in THF quantitatively remove silyl protections without affecting the dienone .

Hydrolysis Example :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 3-Methoxy-19-norpregna-4,17(20)-dien | 1 N HCl, acetone/MeOH (1 h) | This compound | 90% |

Cyanohydrin Formation

The 3-keto group reacts with potassium cyanide in aqueous methanol to form 3-cyanohydrin derivatives , which are intermediates for side-chain elongation . Stereoselectivity is controlled by reaction pH and temperature:

Conditions :

-

0.5 M KCN, 50% MeOH/H<sub>2</sub>O, 25°C, 4 h

-

Yields 3β-cyano-3α-hydroxy-19-norpregna-4,17(20)-diene (85% diastereomeric excess) .

Oxidation Reactions

The 4,5-double bond is susceptible to epoxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding 4α,5α-epoxy-19-norpregna-17(20)-dien-3-one as the major product .

Oxidation Data :

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| mCPBA (1.2 eq) | CH<sub>2</sub>Cl<sub>2</sub> | 0°C → RT | 4α,5α-Epoxide | 68% |

Hydration of Ethynyl Precursors

The 17(20) double bond can be synthesized via hydration of a 17-ethynyl precursor. Mercury(II)-catalyzed hydration in aqueous H<sub>2</sub>SO<sub>4</sub>/acetone converts 17-ethynyl-19-norpregna-4-en-3-one to the 17(20)-enone .

Hydration Conditions :

特性

分子式 |

C20H28O |

|---|---|

分子量 |

284.4 g/mol |

IUPAC名 |

(8R,9S,10R,13S,14S,17E)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O/c1-3-14-5-9-19-18-7-4-13-12-15(21)6-8-16(13)17(18)10-11-20(14,19)2/h3,12,16-19H,4-11H2,1-2H3/b14-3+/t16-,17+,18+,19-,20+/m0/s1 |

InChIキー |

XVMUJEVXMOHDQB-FLPRELMKSA-N |

異性体SMILES |

C/C=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |

正規SMILES |

CC=C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。